molecular formula C11H15N3O B12863162 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole

4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole

Cat. No.: B12863162
M. Wt: 205.26 g/mol
InChI Key: YAVCJVYNJMYDTC-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole is a heterocyclic compound that features both an imidazole and an oxazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in the structure of histidine and histamine, while the oxazole ring is found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole typically involves the formation of the imidazole and oxazole rings separately, followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole and oxazole rings. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the oxazole ring can be formed from α-haloketones and amides .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The scalability of the synthesis process is also an important consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Imidazole: Known for its presence in histidine and histamine.

    Oxazole: Found in many natural products and pharmaceuticals.

    Benzimidazole: Used in various therapeutic agents.

    Thiazole: Present in vitamin B1 and other bioactive molecules.

Uniqueness: 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole is unique due to the combination of both imidazole and oxazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds containing only one of these rings .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2,5-diethyl-4-(1H-imidazol-5-ylmethyl)-1,3-oxazole

InChI

InChI=1S/C11H15N3O/c1-3-10-9(14-11(4-2)15-10)5-8-6-12-7-13-8/h6-7H,3-5H2,1-2H3,(H,12,13)

InChI Key

YAVCJVYNJMYDTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(O1)CC)CC2=CN=CN2

Origin of Product

United States

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